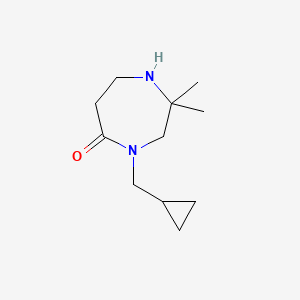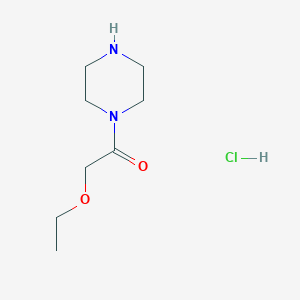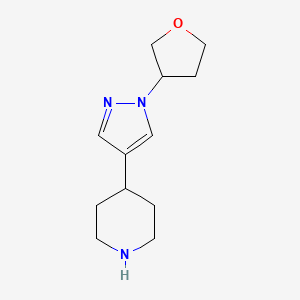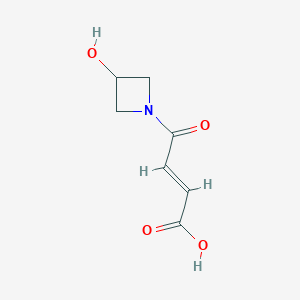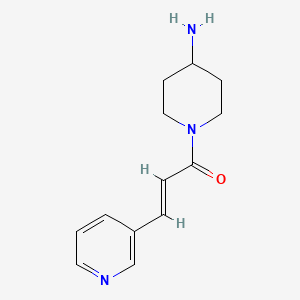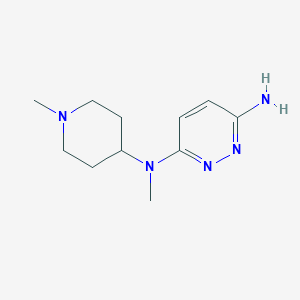
4-Chloro-6-cyclopentyl-2-methylpyrimidine
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4-Chloro-6-cyclopentyl-2-methylpyrimidine, can be achieved using organolithium reagents . The reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-cyclopentyl-2-methylpyrimidine is represented by the formula C8H9ClN2 . The molecular weight is 168.62 .Physical And Chemical Properties Analysis
4-Chloro-6-cyclopentyl-2-methylpyrimidine is a solid . It is slightly soluble in water .Scientific Research Applications
Organic Synthesis
4-Chloro-6-cyclopentyl-2-methylpyrimidine: serves as a versatile intermediate in organic synthesis. Its structure allows for various substitutions, making it a valuable building block for creating complex organic molecules. This compound can undergo reactions such as Suzuki coupling and Liebeskind-Srogl coupling, which are pivotal in constructing carbon-carbon bonds in pharmaceuticals .
Pharmaceutical Development
This compound is utilized in the development of new drugs. Its pyrimidine ring is a common motif in many pharmaceuticals due to its similarity to the nucleobase cytosine. It’s particularly useful in creating small molecule inhibitors that can modulate protein function, which is crucial in designing targeted therapies for diseases like cancer .
Agrochemicals
In the agrochemical industry, 4-Chloro-6-cyclopentyl-2-methylpyrimidine is used to synthesize compounds with potential herbicidal, fungicidal, and insecticidal properties. Its ability to integrate into various chemical frameworks makes it an essential component for developing new agrochemical agents .
Dyestuff Chemistry
The compound finds application in dyestuff chemistry, where it is used to synthesize dyes and pigments. Its chloro and methyl groups can be strategically replaced or modified to alter the color properties of the resulting dyes, which are used in textiles and inks .
Bioactive Molecule Synthesis
The pyrimidine core of the compound is structurally similar to several bioactive molecules, making it a key starting material in synthesizing analogs for biological testing. These analogs can be screened for a variety of biological activities, including antiviral, antibacterial, and enzyme inhibition .
properties
IUPAC Name |
4-chloro-6-cyclopentyl-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c1-7-12-9(6-10(11)13-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAUUENBCDIMBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-cyclopentyl-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 2-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1531646.png)
